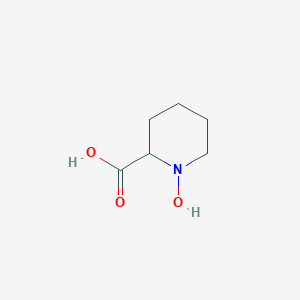

N-hydroxypipecolic acid

Description

Properties

IUPAC Name |

1-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWARTPIJFHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-20-2 | |

| Record name | NSC109552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Emergence of a Key Immune Signal: A Technical Guide to N-Hydroxypipecolic Acid (NHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant immunology, the discovery of N-hydroxypipecolic acid (NHP) represents a significant leap in understanding the mechanisms of systemic acquired resistance (SAR). This powerful, broad-spectrum defense response equips plants to fend off secondary infections throughout their entire system. NHP has been identified as a crucial mobile signaling molecule that orchestrates this systemic immunity.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of NHP, with a focus on quantitative data, detailed experimental protocols, and visualization of its signaling pathways to empower further research and potential applications in crop protection and drug development.

Discovery and Characterization

NHP was identified as a key metabolite in SAR through metabolomic studies comparing wild-type Arabidopsis thaliana with mutants deficient in SAR, such as fmo1 (flavin-dependent monooxygenase 1).[5][6] These studies revealed that FMO1 is responsible for the final step in NHP biosynthesis, the N-hydroxylation of its precursor, pipecolic acid (Pip).[4][5][7][8] The ectopic expression of FMO1 was found to reduce pathogen growth, and external application of NHP could restore SAR in deficient mutants, confirming its central role in this defense pathway.[5]

Quantitative Analysis of NHP and Precursor Accumulation

The induction of NHP biosynthesis is a conserved response to pathogen attack across a wide range of plant species. Basal levels of NHP in unstressed plants are typically low to undetectable. However, upon pathogen infection, NHP levels can increase significantly.[9] The following tables summarize quantitative data on the accumulation of NHP and its precursor, pipecolic acid (Pip), in various plant species following pathogen challenge.

| Plant Species | Pathogen | Tissue | Time Post-Infection (hpi) | NHP Concentration (µg/g FW) | Pip Concentration (µg/g FW) | Fold Increase in NHP | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | Distal Leaves | 24 | Accumulates | Accumulates | Significant | [9] |

| Tobacco (Nicotiana tabacum) | Pseudomonas syringae | Infected Leaves | 72 | ~6 | ~6 | 2-10 fold | [9] |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae | Infected Leaves | - | Lower than Pip | Exceeds NHP by ~8-fold | 2-10 fold | [9] |

| Cucumber (Cucumis sativus) | Pseudomonas syringae | Local & Systemic | - | High | High | 2-10 fold | |

| Brachypodium distachyon | Fungal Pathogen | Infected Leaves | - | Accumulates | Accumulates | 2-10 fold | [9] |

| Barley (Hordeum vulgare) | Fungal Pathogen | Infected Leaves | - | Accumulates | Accumulates | 2-10 fold | [9] |

| Treatment | Genotype | Gene | Fold Change in Expression | Reference |

| NHP Treatment | Wheat Seedlings | Immune-related genes | >6.3-fold for top 50 upregulated genes | [1] |

| NHP Treatment | Arabidopsis thaliana | ICS1, PBS3, PR1 | Strong upregulation | [7] |

| NHP Treatment | Arabidopsis thaliana | ALD1, FMO1, UGT76B1 | Strong upregulation | [7] |

| NHP Treatment | Arabidopsis thaliana | CYP71A13, PAD3 | Strong upregulation | [7] |

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic process primarily occurring in the plastids and cytosol.[10]

-

ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase initiates the pathway by converting L-lysine to ε-amino-α-keto caproic acid, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[10]

-

SARD4 (SAR-DEFICIENT 4): This reductase then converts Δ¹-P2C to pipecolic acid (Pip).[10]

-

FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Finally, Pip is exported to the cytosol where it is hydroxylated by FMO1 to produce the active signaling molecule, NHP.[10]

Once synthesized, NHP acts as a mobile signal, translocating from the site of infection to distal tissues to activate SAR. The NHP signaling pathway involves a complex interplay with the salicylic acid (SA) pathway, leading to a robust and amplified defense response.

Experimental Protocols

Protocol 1: Extraction and Quantification of NHP by GC-MS

This protocol is adapted from methodologies described for the analysis of NHP and related metabolites from plant tissue.[5]

1. Sample Preparation: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol, 20% water) to the powdered tissue. b. Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. For quantitative analysis, a known amount of an internal standard (e.g., D9-NHP) should be added at the beginning of the extraction.

3. Derivatization for GC-MS Analysis: a. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). b. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and amino groups.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient to separate the analytes. c. The mass spectrometer should be operated in electron ionization (EI) mode. d. Monitor for characteristic ions of derivatized NHP (e.g., m/z 172 for the [M-CH3]+ ion) for quantification.[11]

Protocol 2: Systemic Acquired Resistance (SAR) Assay

This protocol outlines a standard method to assess the induction of SAR by NHP treatment.[7]

1. Plant Growth: a. Grow Arabidopsis thaliana or other suitable plant species under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

2. Primary Treatment (Induction of SAR): a. For soil drench application, apply a 1 mM solution of NHP to the soil of 4-5 week old plants. Use water as a mock control. b. For leaf infiltration, use a needleless syringe to infiltrate three lower leaves of each plant with a 1 mM NHP solution. Infiltrate control plants with water.

3. Secondary Treatment (Pathogen Challenge): a. 24-48 hours after the primary treatment, challenge the plants with a pathogen. For example, infiltrate three upper, systemic leaves with a suspension of Pseudomonas syringae pv. tomato DC3000 (Pst) at a specific optical density (e.g., OD600 = 0.001).

4. Quantification of Pathogen Growth: a. 2-3 days after the pathogen challenge, harvest leaf discs from the inoculated leaves. b. Homogenize the leaf discs in a sterile buffer (e.g., 10 mM MgCl2). c. Plate serial dilutions of the homogenate on appropriate selective media (e.g., King's B agar with appropriate antibiotics for Pst). d. Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in pathogen growth in NHP-treated plants compared to mock-treated plants indicates the induction of SAR.

Protocol 3: Transient Expression of NHP Biosynthesis Genes in Nicotiana benthamiana

This protocol allows for the rapid, in-planta functional characterization of NHP biosynthetic genes.[6]

1. Vector Construction: a. Clone the coding sequences of the NHP biosynthetic genes (e.g., ALD1, SARD4, FMO1) into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium tumefaciens Transformation: a. Transform the expression constructs into a suitable Agrobacterium strain (e.g., GV3101).

3. Agroinfiltration: a. Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics. b. Pellet the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0. c. Mix the Agrobacterium strains carrying the different biosynthetic genes in equal ratios. d. Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

4. Analysis: a. 3-5 days post-infiltration, harvest the infiltrated leaf tissue. b. Analyze the tissue for the production of NHP and its intermediates using the GC-MS protocol described above.

Logical Workflow for Investigating NHP Function

The following diagram illustrates a logical workflow for the discovery and functional characterization of NHP.

Conclusion and Future Directions

This compound has been firmly established as a central regulator of systemic acquired resistance in plants. Its discovery has not only provided a deeper understanding of plant immunity but has also opened up new avenues for developing novel strategies for crop protection. The ability of exogenously applied NHP to induce broad-spectrum disease resistance makes it a promising candidate for the development of new, environmentally friendly plant protection products.[12] Furthermore, the elucidation of the NHP biosynthetic and signaling pathways provides a roadmap for engineering crops with enhanced innate immunity. Future research will likely focus on identifying the NHP receptor(s), further dissecting the downstream signaling network, and exploring the potential for manipulating NHP metabolism to enhance disease resistance in agronomically important crops. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards these goals.

References

- 1. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 4. This compound and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of N-Hydroxypipecolic Acid in Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent advances in the field of plant immunity have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment and maintenance of SAR. This technical guide provides an in-depth overview of the biosynthesis of NHP, its intricate signaling network, and its synergistic relationship with other defense pathways, particularly that of salicylic acid (SA). Detailed experimental protocols for the quantification of NHP, assessment of SAR, and analysis of defense-related gene expression are provided to facilitate further research in this area. Furthermore, quantitative data from key studies are summarized in structured tables, and critical pathways and workflows are visualized using diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development aiming to harness the potential of NHP for crop protection and therapeutic applications.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogenic microbes. Among these is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distal to the site of primary infection. SAR is characterized by its broad-spectrum efficacy and long-lasting nature. For decades, salicylic acid (SA) was considered the primary signaling molecule mediating SAR. However, recent groundbreaking research has unveiled a pivotal role for the non-protein amino acid derivative, this compound (NHP), as a key mobile signal and potent activator of SAR.[1][2][3][4]

The discovery of NHP has significantly advanced our understanding of the intricate signaling network governing plant immunity. NHP biosynthesis is induced upon pathogen recognition and it accumulates in both local and systemic tissues, where it orchestrates a massive transcriptional reprogramming leading to the expression of defense-related genes and the establishment of a primed state of enhanced defense readiness.[5][6] This guide delves into the core aspects of NHP biology within the context of SAR, providing a technical resource for the scientific community.

NHP Biosynthesis Pathway

This compound is synthesized from the amino acid L-lysine through a three-step enzymatic pathway primarily located in the chloroplasts and cytoplasm.[4]

-

ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): The pathway is initiated in the plastids where ALD1, a lysine aminotransferase, converts L-lysine into ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[4]

-

SARD4 (SAR-DEFICIENT 4): The P2C is then reduced to pipecolic acid (Pip) by the reductase SARD4, also within the plastids.[4]

-

FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Pipecolic acid is subsequently exported to the cytoplasm where it is hydroxylated by FMO1 to form the active signaling molecule, this compound.[1][2][3][4]

The expression of the genes encoding these enzymes, particularly ALD1 and FMO1, is strongly induced upon pathogen infection, leading to a rapid accumulation of NHP.[5]

NHP Signaling in Systemic Acquired Resistance

NHP acts as a mobile signal that travels from the site of infection to distal tissues, where it initiates a signaling cascade that culminates in the establishment of SAR. The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, and their interplay is crucial for a robust defense response.[5][6][7]

Upon arrival in systemic tissues, NHP perception, the receptor for which is yet to be identified, triggers a signaling cascade that leads to the activation of downstream components. A key player in this pathway is NON-EXPRESSOR OF PR GENES 1 (NPR1), a master regulator of SA-mediated defense responses. NHP signaling potentiates the SA pathway, leading to increased SA biosynthesis and the activation of NPR1.[6][7]

Activated NPR1 translocates to the nucleus where it interacts with TGA transcription factors. This complex then binds to the promoters of a large set of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes, leading to their transcriptional activation and the establishment of a primed state of immunity.[6][7] This priming allows for a faster and stronger defense response upon subsequent pathogen attack.

Quantitative Data on NHP and SAR

The following tables summarize key quantitative data from published studies, providing a reference for the concentration of NHP and related metabolites, the extent of gene expression changes, and the level of disease resistance conferred by NHP.

Table 1: Concentration of NHP and Related Metabolites in Arabidopsis thaliana

| Condition | Tissue | Metabolite | Concentration (µg/g FW) | Reference |

| Mock-treated | Local Leaves (24 hpi) | NHP | Not Detected | [8] |

| Psm-inoculated | Local Leaves (24 hpi) | NHP | ~0.5 | [8] |

| Mock-treated | Systemic Leaves (48 hpi) | NHP | Not Detected | [8] |

| Psm-inoculated | Systemic Leaves (48 hpi) | NHP | ~0.2 | [8] |

| Mock-treated | Local Leaves (24 hpi) | Pipecolic Acid | ~0.1 | [8] |

| Psm-inoculated | Local Leaves (24 hpi) | Pipecolic Acid | ~2.0 | [8] |

| Mock-treated | Systemic Leaves (48 hpi) | Pipecolic Acid | ~0.1 | [8] |

| Psm-inoculated | Systemic Leaves (48 hpi) | Pipecolic Acid | ~1.5 | [8] |

Table 2: NHP-Induced Gene Expression Changes in Arabidopsis thaliana

| Gene | Treatment | Fold Change (vs. Mock) | Time Point | Reference |

| PR1 | 1 mM NHP | ~150 | 24 h | [6] |

| FMO1 | 1 mM NHP | ~8 | 24 h | [5] |

| ALD1 | 1 mM NHP | ~6 | 24 h | [5] |

| PAD3 | 1 mM NHP | ~7 | 24 h | [5] |

| PBS3 | 1 mM NHP | ~10 | 24 h | [5] |

| ICS1 | 1 mM NHP | ~3 | 24 h | [5] |

Table 3: NHP-Mediated Disease Resistance in Arabidopsis thaliana

| Pathogen | Treatment | Disease Metric | Reduction in Disease | Reference |

| Pseudomonas syringae pv. maculicola ES4326 | 1 mM NHP (soil drench) | Bacterial Titer (cfu/cm²) | ~100-fold | [6] |

| Hyaloperonospora arabidopsidis Noco2 | 1 mM NHP (soil drench) | Intercellular Hyphae (mm/cm²) | ~90% | [6] |

| Pseudomonas syringae pv. tomato DC3000 | 1 mM NHP (leaf infiltration) | Bacterial Titer (rlu/cm²) | ~10-fold | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NHP and SAR.

NHP Extraction and Quantification by LC-MS

This protocol describes the extraction of NHP and related metabolites from plant tissue for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Mortar and pestle or tissue lyser

-

Microcentrifuge tubes

-

Extraction buffer: 80% methanol (LC-MS grade) with appropriate internal standards (e.g., deuterated NHP)

-

Centrifuge

-

Vacuum concentrator or nitrogen evaporator

-

LC-MS grade water and methanol

-

LC-MS system with a C18 column

Procedure:

-

Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[10]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead-beating tissue lyser.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold 80% methanol containing internal standards to each sample.

-

Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator or a stream of nitrogen gas.

-

Resuspend the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in water (LC-MS grade).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

-

Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for NHP and the internal standard.

Pseudomonas syringae Infection Assay for SAR

This protocol details the procedure for inducing and assessing SAR in Arabidopsis thaliana using the bacterial pathogen Pseudomonas syringae.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pseudomonas syringae pv. tomato DC3000 (virulent strain)

-

Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2) for SAR induction (optional)

-

King's B (KB) medium (solid and liquid)

-

Appropriate antibiotics (e.g., rifampicin)

-

10 mM MgCl₂ (sterile)

-

1 mL needleless syringes

-

Leaf punch

-

Microcentrifuge tubes

-

Plate reader (for bioluminescent strains) or plating supplies for colony counting

Procedure:

-

Bacterial Culture Preparation:

-

Streak the desired P. syringae strain from a glycerol stock onto a KB agar plate containing the appropriate antibiotic.

-

Incubate at 28°C for 2 days.

-

Inoculate a single colony into liquid KB medium with antibiotic and grow overnight at 28°C with shaking.

-

Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (OD₆₀₀).[9][11]

-

-

Primary Inoculation (SAR Induction):

-

For SAR induction, infiltrate three lower leaves of each plant with a low dose of virulent P. syringae (e.g., OD₆₀₀ = 0.001) or an avirulent strain (e.g., OD₆₀₀ = 0.02).[11] A mock inoculation with 10 mM MgCl₂ serves as the control.

-

Use a 1 mL needleless syringe to gently press the bacterial suspension into the abaxial side of the leaf.

-

-

Incubation:

-

Place the plants in a growth chamber with high humidity for 2-3 days to allow for the establishment of SAR.

-

-

Secondary Inoculation (Challenge):

-

Infiltrate three upper, systemic leaves with a virulent strain of P. syringae at a higher concentration (e.g., OD₆₀₀ = 0.001).[9]

-

-

Quantification of Bacterial Growth:

-

After 2-3 days of incubation, collect leaf discs from the challenged leaves using a leaf punch.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate on KB agar with the appropriate antibiotic.

-

Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).

-

Alternatively, if using a bioluminescent strain, the bacterial titer can be quantified by measuring luminescence using a plate reader.[9]

-

-

Data Analysis:

-

Calculate the bacterial titer as CFU per cm² of leaf area or relative light units (RLU) per cm².

-

Compare the bacterial growth in plants that received the primary pathogen inoculation to the mock-inoculated plants. A significant reduction in bacterial growth in the systemic leaves of pre-inoculated plants indicates the successful induction of SAR.

-

RT-qPCR Analysis of SAR-related Gene Expression

This protocol outlines the steps for analyzing the expression of SAR-related genes using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

-

Nuclease-free water

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest plant tissue at the desired time points after treatment (e.g., NHP application or pathogen infection) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).[12]

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

Assess RNA integrity by running an aliquot on an agarose gel.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.[13]

-

Run the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[13]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., ACTIN2, UBIQUITIN5).[14]

-

Calculate the relative gene expression using the ΔΔCt method or another appropriate statistical analysis.[15]

-

Conclusion and Future Perspectives

This compound has emerged as a critical signaling molecule in the establishment of systemic acquired resistance in plants. Its biosynthesis from L-lysine and its intricate signaling network, which is closely intertwined with the salicylic acid pathway, highlight the complexity and sophistication of plant immune responses. The detailed experimental protocols and quantitative data presented in this technical guide provide a valuable resource for researchers and scientists working to further unravel the mechanisms of NHP-mediated immunity.

For professionals in drug development and crop protection, NHP and its biosynthetic pathway represent promising targets for the development of novel plant activators and disease control strategies. Engineering crops to enhance NHP production or developing chemical inducers of the NHP pathway could lead to more durable and broad-spectrum disease resistance in agriculture.[4]

Future research should focus on identifying the NHP receptor(s), elucidating the downstream signaling components, and understanding the mechanisms of NHP transport and perception. A deeper understanding of how NHP signaling is integrated with other defense pathways and how it is regulated under different environmental conditions will be crucial for harnessing its full potential in sustainable agriculture and beyond. The continued exploration of NHP biology promises to open new avenues for enhancing plant health and ensuring global food security.

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 6. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of reference genes for RT-qPCR gene expression analysis in Arabidopsis thaliana exposed to elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of N-hydroxypipecolic Acid from L-lysine: A Technical Guide for Researchers

Abstract

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the biosynthesis of NHP from its precursor, L-lysine. It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, biochemistry, and agricultural biotechnology. This document details the enzymatic cascade responsible for this conversion, presents quantitative data from key studies, and provides comprehensive experimental protocols for the investigation of this pathway. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction

Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense mechanism induced in distal, uninfected tissues following an initial localized pathogen infection.[1][2] The discovery of this compound (NHP) as a central mobile signal in SAR has been a significant advancement in understanding plant immunity.[3][4] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust defense response.[5] The biosynthetic pathway of NHP originates from the essential amino acid L-lysine and is catalyzed by a series of three key enzymes. A comprehensive understanding of this pathway is crucial for developing novel strategies to enhance crop resilience and disease resistance.

The Core Biosynthetic Pathway

The conversion of L-lysine to NHP is a three-step enzymatic process primarily elucidated in the model plant Arabidopsis thaliana.[6][7][8] The pathway is initiated in the chloroplast and completed in the cytosol.[4][9][10]

The key enzymes involved are:

-

AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that catalyzes the first committed step in the pathway.[11][12]

-

SAR-DEFICIENT 4 (SARD4): A reductase responsible for the conversion of the cyclic intermediate.[11][12]

-

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that performs the final N-hydroxylation step to produce NHP.

The pathway proceeds as follows:

-

Transamination of L-lysine: In the chloroplast, ALD1 utilizes L-lysine as a substrate to generate ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[11][13]

-

Reduction to Pipecolic Acid: SARD4 then reduces P2C to form pipecolic acid (Pip).[11][12]

-

N-hydroxylation of Pipecolic Acid: Pip is transported to the cytosol where FMO1 catalyzes its N-hydroxylation to yield the final product, this compound (NHP).

Quantitative Data Summary

The following tables summarize quantitative data related to the biosynthesis of NHP in both native plant systems and engineered microorganisms.

Table 1: NHP and Pip Accumulation in Arabidopsis thaliana upon Pathogen Challenge

| Genotype | Treatment | Tissue | Metabolite | Fold Change vs. Mock | Reference |

| Wild-type (Col-0) | Pseudomonas syringae | Distal | Pip | Increased | [11] |

| Wild-type (Col-0) | Pseudomonas syringae | Local | Pip | ~18-fold increase | [6] |

| ald1 mutant | Pseudomonas syringae | Local | Pip | No increase | [6] |

| fmo1 mutant | Pseudomonas syringae | Distal | Pip | Increased | [11] |

| sard4 mutant | Pseudomonas syringae | Distal | Pip | Below detection | [11] |

Table 2: Production of NHP in Engineered Escherichia coli

| Strain | L-lysine (g/L) | Time (h) | NHP Titer (mg/L) | Reference |

| ML071 | 2 | 12 | 29.36 | [14] |

| ML071 | 4 | 48 | 86.48 | [14] |

| ML08 | - | 36 | 286.42 | [15] |

| ML08 | - | 48 | 326.42 | [15] |

Table 3: Relative Abundance of NHP and Pip in Nicotiana benthamiana after Transient Expression

| Expressed Genes | Relative Pip Abundance (EIC) | Relative NHP Abundance (EIC) | Reference |

| GFP | Not detected | Not detected | [16] |

| ALD1 + SARD4 + FMO1 | Detected | High | [16] |

| ALD1 + FMO1 | Detected | High | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the NHP biosynthetic pathway.

In Planta Reconstitution of the NHP Pathway using Agrobacterium-mediated Transient Expression

This protocol is adapted for the transient expression of Arabidopsis NHP biosynthetic enzymes in Nicotiana benthamiana.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

Expression vectors containing the coding sequences for A. thaliana ALD1, SARD4, and FMO1

-

Nicotiana benthamiana plants (4-6 weeks old)

-

LB medium with appropriate antibiotics

-

Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone

-

1 mL needleless syringes

Procedure:

-

Transform Agrobacterium: Introduce the expression vectors for ALD1, SARD4, and FMO1 into separate A. tumefaciens GV3101 cells via electroporation or heat shock.

-

Culture Bacteria: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.

-

Prepare Inoculum: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min). Discard the supernatant and resuspend the cells in infiltration buffer to a final optical density at 600 nm (OD₆₀₀) of 1.0.

-

Mix Cultures: For co-infiltration, mix the resuspended Agrobacterium strains carrying ALD1, SARD4, and FMO1 in equal ratios to a final OD₆₀₀ of 0.1 for each strain.

-

Infiltrate Leaves: Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of fully expanded N. benthamiana leaves.

-

Incubation: Maintain the infiltrated plants in a growth chamber for 48-72 hours.

-

Sample Collection: Harvest the infiltrated leaf areas for subsequent metabolite analysis.

Quantification of NHP and Pipecolic Acid by GC-MS

This protocol outlines a general procedure for the extraction and derivatization of NHP and Pip from plant tissue for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (e.g., D9-Pip, D9-NHP)

-

Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Homogenization: Homogenize ~100 mg of plant tissue in a suitable volume of extraction solvent containing internal standards.

-

Extraction: Vortex the mixture and incubate at room temperature. Centrifuge to pellet cell debris.

-

Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization: Add the derivatization reagent (e.g., MSTFA) to the dried extract and incubate at an elevated temperature (e.g., 80°C) to facilitate the reaction.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for targeted quantification of NHP (m/z 172) and Pip (m/z 156).[16][17]

-

Quantification: Calculate the concentration of NHP and Pip based on the peak areas relative to the internal standards.

In Vitro Enzyme Assays

This section provides a general framework for the in vitro characterization of the NHP biosynthetic enzymes.

1. Cloning and Expression of Recombinant Proteins:

-

The coding sequences of ALD1, SARD4, and FMO1 are amplified from A. thaliana cDNA and cloned into suitable E. coli expression vectors (e.g., pET vectors).[11]

-

The recombinant proteins are expressed in an appropriate E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA).

2. ALD1 and SARD4 Coupled Enzyme Assay:

-

The reaction mixture contains L-lysine, pyridoxal 5'-phosphate (PLP) as a cofactor for ALD1, and NADPH as a cofactor for SARD4 in a suitable buffer.

-

The reaction is initiated by the addition of purified ALD1 and SARD4 enzymes.

-

The formation of Pip can be monitored over time by LC-MS or GC-MS.

3. FMO1 Enzyme Assay:

-

The reaction mixture contains Pip, NADPH, and FAD in a suitable buffer.

-

The reaction is initiated by the addition of purified FMO1 enzyme.

-

The production of NHP is quantified by LC-MS or GC-MS.

NHP in Plant Defense Signaling

The biosynthesis of NHP is intricately linked to the broader plant immune signaling network. Pathogen recognition leads to the transcriptional upregulation of ALD1, SARD4, and FMO1.[18][19] The produced NHP then acts as a mobile signal, translocating from the site of infection to distal tissues to prime them for a more rapid and robust defense response upon subsequent pathogen attack.

NHP signaling is also interconnected with the salicylic acid (SA) pathway, another crucial component of plant immunity.[2] NHP can induce the accumulation of SA, and both pathways appear to function synergistically to establish a comprehensive defense response.[2]

Conclusion

The elucidation of the NHP biosynthetic pathway from L-lysine represents a significant step forward in our understanding of plant immunity. The enzymes ALD1, SARD4, and FMO1 are central to this process, and their regulation is key to the establishment of Systemic Acquired Resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate this pathway. Future research will likely focus on identifying the NHP receptor, elucidating the transport mechanisms of NHP, and exploring the potential for engineering this pathway to enhance disease resistance in agronomically important crops.

References

- 1. patharkar.com [patharkar.com]

- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. | Semantic Scholar [semanticscholar.org]

- 6. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]

- 7. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [en.bio-protocol.org]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 10. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bsw3.naist.jp [bsw3.naist.jp]

- 14. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

- 16. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on N-hydroxypipecolic Acid (NHP) as a Mobile Signal in Plant Defense

Abstract

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to distal, uninfected parts of a plant following a localized pathogen attack. Recent advances have identified this compound (NHP), a lysine-derived metabolite, as a central signaling molecule in the establishment and maintenance of SAR.[1] NHP accumulates systemically after infection and is both necessary and sufficient to induce a robust defense response.[1][2][3] This technical guide provides a comprehensive overview of the NHP biosynthesis and signaling pathways, presents quantitative data on its activity, details key experimental protocols for its study, and explores its potential for developing novel crop protection strategies.

NHP Biosynthesis Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway that is conserved across diverse plant species.[1][4][5] The initial steps occur in the plastids, with the final conversion to NHP taking place in the cytosol.[6]

-

L-Lysine Transamination: The pathway begins with the transamination of L-lysine by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , an aminotransferase located in the plastids. This reaction forms dehydropipecolic acid intermediates.[2][3][5]

-

Reduction to Pipecolic Acid (Pip): The intermediates are then reduced by the reductase SAR-DEFICIENT 4 (SARD4) , also in the plastids, to produce pipecolic acid (Pip).[2][3][5] Pip is subsequently exported to the cytosol.[6]

-

N-hydroxylation to NHP: In the final and critical step, the cytosolic enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the N-hydroxylation of Pip to generate the active immune signal, NHP.[1][2][7][8]

The expression of all three biosynthetic genes, ALD1, SARD4, and FMO1, is induced by pathogen infection.[3][5]

NHP Signaling in Systemic Acquired Resistance

NHP functions as a critical mobile signal that travels from the site of primary infection to distal tissues, where it orchestrates a systemic immune response. Its signaling is intricately linked with that of salicylic acid (SA), another key defense hormone.

-

Mobility: Following a localized pathogen attack, NHP accumulates in both the infected local leaves and the uninfected systemic leaves, as well as in the phloem sap, confirming its role as a mobile signal.[1][3]

-

Induction of SA: In systemic tissues, NHP triggers the biosynthesis of SA.[5] This mutual amplification is crucial for establishing a robust SAR response.[5]

-

NPR1-Dependence: The signaling cascade downstream of NHP requires NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master transcriptional co-regulator of SA-dependent defenses.[9][10][11] NHP-induced transcriptional changes and defense priming are largely abolished in npr1 mutants.[9][12]

-

TGA Transcription Factors: NPR1 interacts with TGA transcription factors , which are required to mediate the expression of SAR-related genes in response to NHP.[10][13]

-

Defense Priming: A key function of NHP is to "prime" the plant for a faster and stronger defense activation upon subsequent pathogen challenge.[2][9][14] NHP-pretreated plants exhibit boosted accumulation of SA, phytoalexins like camalexin, and enhanced expression of defense genes upon secondary infection.[2][9][11]

-

Inactivation: To prevent constitutive immune activation and associated growth trade-offs, NHP levels are tightly regulated. The glycosyltransferase UGT76B1 inactivates NHP by converting it to NHP-O-glucoside (NHP-Glc).[5][6][15]

Quantitative Data

The role of NHP in plant defense is supported by quantitative measurements of metabolite levels, gene expression, and pathogen growth.

Table 1: Metabolite Accumulation in Arabidopsis thaliana after Pseudomonas syringae pv. maculicola (Psm) Inoculation

| Metabolite | Tissue | Genotype | Treatment | Time (hpi) | Concentration (µg/g FW) |

| Pipecolic Acid (Pip) | Systemic | Col-0 (WT) | Psm | 48 | ~ 25 |

| Systemic | fmo1 | Psm | 48 | ~ 150 | |

| NHP | Systemic | Col-0 (WT) | Psm | 48 | ~ 1.5 |

| Systemic | fmo1 | Psm | 48 | Not Detected | |

| Salicylic Acid (SA) | Systemic | Col-0 (WT) | Psm | 48 | ~ 10 |

| Systemic | fmo1 | Psm | 48 | ~ 1 |

Data are representative values synthesized from multiple studies. Absolute values can vary with experimental conditions. The fmo1 mutant over-accumulates the NHP precursor Pip because it cannot be converted to NHP.[2][3]

Table 2: Effect of Exogenous NHP Treatment on Pathogen Resistance

| Plant Species | Treatment (Systemic Leaves) | Pathogen | Pathogen Growth (log CFU/cm²) |

| Arabidopsis thaliana | Mock (Water) | P. syringae pv. maculicola | ~ 7.5 |

| 1 mM NHP (Soil Drench) | P. syringae pv. maculicola | ~ 5.5 | |

| Tomato (Solanum lycopersicum) | Mock (MgCl₂) | P. syringae pv. tomato | ~ 8.0 |

| 1 mM NHP | P. syringae pv. tomato | ~ 6.0 | |

| Pepper (Capsicum annuum) | Mock (MgCl₂) | Xanthomonas euvesicatoria | ~ 6.5 |

| 2 mM NHP | Xanthomonas euvesicatoria | ~ 4.5 |

Data are representative values showing that exogenous NHP application is sufficient to induce disease resistance, reducing bacterial growth by approximately 100-fold (a reduction of 2 on the log scale).[3][4]

Experimental Protocols

Studying NHP requires specific methodologies for metabolite quantification, bioactivity assays, and gene expression analysis.

Protocol: NHP Quantification by GC-MS

This protocol describes the extraction, derivatization, and analysis of NHP and Pip from plant tissue.

-

Tissue Harvest: Harvest ~100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolism.

-

Homogenization: Grind the frozen tissue to a fine powder.

-

Extraction: Add 1 mL of 80% methanol containing a known amount of an internal standard (e.g., D9-NHP or norvaline). Vortex thoroughly and sonicate for 15 minutes.[15]

-

Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes to pellet debris.[15]

-

Derivatization: Transfer the supernatant to a new tube and evaporate to dryness. Re-suspend the residue in a solution of pyridine and add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 80°C for 30 minutes to create trimethylsilyl (TMS) derivatives. Alternative: Use propyl chloroformate for derivatization.[16]

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system. Use selective ion monitoring (SIM) for quantification, targeting characteristic mass fragments (e.g., m/z 172 for TMS-derivatized NHP).[4][7]

-

Quantification: Calculate the concentration of NHP relative to the internal standard and fresh weight of the tissue, using a standard curve generated with authentic NHP.[13]

Protocol: Systemic Acquired Resistance (SAR) Assay

This assay assesses the ability of a primary infection or chemical treatment to induce resistance in systemic tissues.

-

Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled conditions (e.g., 12h light/12h dark photoperiod at 22°C).

-

Primary Inoculation:

-

Biological Induction: Infiltrate three lower leaves with a low-dose suspension (OD₆₀₀ = 0.001) of a pathogen, such as Pseudomonas syringae pv. maculicola (Psm), using a needleless syringe. For mock treatment, infiltrate with 10 mM MgCl₂.[3][17]

-

Chemical Induction: Drench the soil with an aqueous solution of NHP (e.g., 1 mM) or water as a control.[3]

-

-

Incubation: Wait for 24-48 hours to allow the systemic signal to travel and establish SAR.

-

Secondary Challenge: Inoculate three upper, systemic leaves (that were not part of the primary inoculation) with a virulent strain of Psm (OD₆₀₀ = 0.001).

-

Quantify Pathogen Growth: After 3 days, collect leaf discs of a known area (e.g., 0.5 cm²) from the challenged systemic leaves. Homogenize the discs in 10 mM MgCl₂, plate serial dilutions on appropriate selective media (e.g., King's B with rifampicin), and incubate for 2 days at 28°C.[4][18]

-

Data Analysis: Count the colony-forming units (CFU) and calculate the CFU per cm² of leaf tissue. A significant reduction in CFU in induced plants compared to mock-treated plants indicates successful SAR.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]

- 9. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The function of FMO1 in N-hydroxypipecolic acid synthesis

An In-depth Technical Guide on the Function of FMO1 in N-hydroxypipecolic Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (NHP) has been identified as a critical signaling molecule in the establishment of Systemic Acquired Resistance (SAR), a plant-wide immune response that provides long-lasting, broad-spectrum protection against secondary pathogen attacks. The biosynthesis of NHP from L-lysine involves a three-step enzymatic pathway, with the final, decisive step being the N-hydroxylation of pipecolic acid (Pip). This crucial conversion is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). This technical guide provides a detailed examination of the biochemical function of FMO1, its role within the NHP synthesis pathway, quantitative data on metabolite accumulation, and detailed protocols for key experimental procedures used to elucidate its function.

The this compound (NHP) Biosynthetic Pathway

The synthesis of NHP is a pathogen-inducible process that begins with the amino acid L-lysine. The pathway is conserved across numerous plant species and is integral to the plant's defense signaling network.[1][2]

The pathway consists of three core enzymatic steps:

-

Transamination of L-lysine: The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a plastid-localized aminotransferase, removes the α-amino group of L-lysine. This results in the formation of ϵ-amino-α-keto caproic acid, which spontaneously cyclizes into Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[3]

-

Reduction to Pipecolic Acid (Pip): The intermediate Δ¹-P2C is then reduced by the reductase SAR DEFICIENT 4 (SARD4) to form pipecolic acid (Pip).[2][3]

-

N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to produce the final, active signaling molecule, this compound (NHP).[2][3][4]

This pathway highlights FMO1 as the gatekeeper enzyme for the production of the mobile immune signal NHP.

Biochemical Function and Quantitative Analysis of FMO1

FMO1 is a flavin-containing monooxygenase that utilizes a flavin adenine dinucleotide (FAD) prosthetic group and NAD(P)H as a reducing equivalent to monooxygenate the nitrogen atom of pipecolic acid.[2][5] The enzyme is essential for SAR; knockout mutants (fmo1) are unable to establish a systemic immune response and cannot accumulate NHP, even when supplied with exogenous Pip.[6][7] This demonstrates that FMO1 is the primary, if not sole, enzyme responsible for this conversion in vivo.

Catalytic Activity

The core function of FMO1 is to catalyze the following reaction: Pipecolic Acid + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺

Attempts to characterize the enzyme's activity in vitro using recombinant FMO1 purified from E. coli have been unsuccessful, as the purified protein lacked the necessary FAD cofactor and was catalytically inactive.[8][9] Consequently, the definitive confirmation of FMO1's function as a pipecolate N-hydroxylase has come from in planta assays.[1][2]

Quantitative Data: Metabolite Accumulation

While classical enzyme kinetic parameters (K_m, V_max) for purified FMO1 are not available in the literature due to difficulties with in vitro assays, the enzyme's critical role is quantified by comparing metabolite levels in wild-type (WT) plants versus fmo1 knockout mutants following pathogen challenge.

| Plant Genotype | Treatment | Metabolite | Relative Accumulation (vs. Mock) | Key Finding | Citation |

| Wild-Type (Col-0) | Pathogen (Pst avrRpt2) | N-OGlc-Pip | Detected in local & systemic leaves | NHP derivative accumulates systemically | [9] |

| fmo1 mutant | Pathogen (Pst avrRpt2) | N-OGlc-Pip | Not Detected | FMO1 is required for NHP production | [9] |

| Wild-Type (Col-0) | Pathogen (Psm) | Pipecolic Acid (Pip) | Significant increase in systemic leaves | Pip accumulates systemically | [10] |

| fmo1 mutant | Pathogen (Psm) | Pipecolic Acid (Pip) | Significant increase in systemic leaves | Pip accumulation is FMO1-independent | [10] |

| Wild-Type (Col-0) | Pathogen (Psm) | Salicylic Acid (SA) | Significant increase in systemic leaves | Systemic SA response is intact | [10] |

| fmo1 mutant | Pathogen (Psm) | Salicylic Acid (SA) | No increase in systemic leaves | FMO1 is required for systemic SA induction | [7][10] |

*N-OGlc-Pip is a glycosylated, more stable conjugate of NHP detected in Arabidopsis extracts.[9]

Key Experimental Protocols

The function of FMO1 has been elucidated through several key experimental approaches. Detailed methodologies are provided below.

Protocol: In Planta Functional Characterization of FMO1

This protocol uses Agrobacterium-mediated transient expression in Nicotiana benthamiana to confirm that FMO1 can convert Pip to NHP in planta.[8][9]

Methodology:

-

Vector Construction: The coding sequence of Arabidopsis thaliana FMO1 is cloned into a binary vector suitable for plant expression.

-

Agrobacterium Transformation: The vector is transformed into an Agrobacterium tumefaciens strain (e.g., GV3101, EHA105).[3][11]

-

Culture Growth: A single colony is used to inoculate 3-5 mL of liquid medium (LB or YEP) with appropriate antibiotics and grown for 24-40 hours at 28°C with shaking.[3][11]

-

Infiltration Suspension: Bacteria are pelleted by centrifugation, washed, and resuspended in an infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone) to a final optical density (OD₆₀₀) of 0.3-0.5.[11][12]

-

Infiltration: The suspension is infiltrated into the leaves of 4-5 week-old N. benthamiana plants. For FMO1 activity assays, the substrate pipecolic acid (e.g., 1 mM) is co-infiltrated or supplied to the plants.[9]

-

Incubation and Harvest: Plants are incubated for 24-48 hours post-infiltration before leaf tissue is harvested for analysis.[9]

-

Metabolite Analysis: Harvested tissue is flash-frozen, and metabolites are extracted (typically with a methanol-based solvent) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of NHP.[9][13]

Protocol: Systemic Acquired Resistance (SAR) Assay in Arabidopsis

This assay is the gold standard for determining if a gene is essential for SAR. It compares the level of pathogen resistance in distal, unchallenged leaves of pre-infected plants versus mock-treated plants.

Methodology:

-

Plant Material: Use 5-week-old Arabidopsis thaliana plants, comparing wild-type (e.g., Col-0) with the fmo1 knockout mutant.[4]

-

Primary Inoculation (Day 0): Infiltrate three lower leaves of each plant.

-

Incubation (Day 0-2): Place plants back in the growth chamber for 48 hours to allow for the generation and transport of the systemic signal.[4][13]

-

Secondary Challenge (Day 2): Infiltrate three upper, systemic leaves (which were not previously treated) with a virulent strain of P. syringae (e.g., Psm) at a low OD₆₀₀ of 0.001.[13]

-

Quantification (Day 4-5): After another 2-3 days of incubation, harvest leaf discs from the systemically challenged leaves. Homogenize the tissue, plate serial dilutions on appropriate media, and count the colony-forming units (CFUs) to determine the bacterial titer.[4]

-

Analysis: In wild-type plants, the pathogen-pretreated group should show significantly lower bacterial growth in systemic leaves compared to the mock-pretreated group, indicating successful SAR. In fmo1 mutants, no significant difference in bacterial growth is expected between the two groups, demonstrating the loss of SAR.[4][7][10]

Conclusion and Future Directions

Flavin-dependent monooxygenase 1 is unequivocally the enzyme responsible for the N-hydroxylation of pipecolic acid to NHP, a terminal and regulatory step in the biosynthesis of a key plant immune signal. Its function is essential for the establishment of Systemic Acquired Resistance. While in planta studies have robustly defined its role, the lack of an active, purified enzyme has precluded detailed biochemical and structural analyses.

Future research should focus on:

-

Developing methods for producing active, recombinant FMO1 to enable detailed kinetic and structural studies.

-

Identifying the specific transporters responsible for moving Pip and NHP within and between plant cells.

-

Elucidating the mechanism of NHP perception in distal tissues and identifying its cognate receptor.

A deeper understanding of FMO1 function and regulation holds significant potential for the development of novel strategies to enhance disease resistance in agriculturally important crops.

References

- 1. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

N-hydroxypipecolic Acid (NHP): A Central Regulator in Priming Plant Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a potent, broad-spectrum plant immune response that provides long-lasting protection against a variety of pathogens. Recent breakthroughs have identified N-hydroxypipecolic acid (NHP), an L-lysine-derived metabolite, as a critical mobile signaling molecule that orchestrates this response.[1] NHP accumulates in both local and distal tissues upon pathogen attack, acting as a potent primer of plant defenses.[1][2] Its biosynthesis is tightly regulated, and its signaling pathway is intricately linked with that of salicylic acid (SA), converging on key downstream regulators to activate a robust transcriptional reprogramming of defense-related genes.[2][3] This guide provides a comprehensive overview of the NHP biosynthesis and signaling pathways, presents key quantitative data, details essential experimental protocols, and explores the implications for developing novel strategies to enhance crop resilience.

The NHP Biosynthetic Pathway: From L-Lysine to a Potent Immune Signal

The production of NHP is a three-step enzymatic process initiated in the plastids and completed in the cytosol. The pathway is highly inducible by pathogen infection.[2][4]

-

L-Lysine Transamination: The pathway begins with the transamination of L-lysine by the plastid-localized enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) . This reaction forms ϵ-amino-α-keto caproic acid, which spontaneously cyclizes to create the intermediate Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[4][5][6]

-

Reduction to Pipecolic Acid (Pip): The intermediate Δ¹-P2C is then reduced by another plastidial enzyme, SAR-DEFICIENT4 (SARD4) , to form pipecolic acid (Pip).[2][5][7] Pip is subsequently exported from the plastid to the cytosol via an unknown transporter.[4]

-

N-hydroxylation to NHP: In the final and crucial step, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip in the cytosol to produce the active immune signal, this compound (NHP).[4][8][9]

The expression of the key biosynthetic genes—ALD1, SARD4, and FMO1—is positively regulated by the master transcription factors SARD1 and CBP60g.[6][10] Furthermore, the pathway is subject to negative epigenetic regulation, with the AIPP3-PHD2-CPL2 complex repressing FMO1 expression to maintain homeostasis.[11] To balance defense activation with growth, NHP can be inactivated through glycosylation by the enzyme UGT76B1, which also acts on salicylic acid.[2][3][4]

The NHP Signaling Cascade and Priming of Immunity

NHP is a cornerstone of SAR, functioning as a mobile signal that travels from the site of primary infection to distal, uninfected tissues to prepare them for future attack.[12][13] The application of NHP alone is sufficient to induce SAR and confer broad-spectrum resistance against pathogens like the bacterium Pseudomonas syringae and the oomycete Hyaloperonospora arabidopsidis.[9][12][13]

The priming effect of NHP involves sensitizing the plant for a faster and stronger defense response.[8] NHP-pretreated plants exhibit a boosted activation of several defense pathways upon secondary challenge, including the production of salicylic acid (SA) and phytoalexins.[8][14]

NHP's signaling mechanism is deeply intertwined with the SA pathway:

-

Interdependence with SA: While NHP can be transported systemically, its ability to induce SAR and defense gene expression is highly dependent on the SA signaling pathway.[3][13] NHP treatment both induces and primes the expression of SA biosynthesis genes.[2][10]

-

Requirement of NPR1: The SA receptor, NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) , is essential for transducing the NHP signal.[3][14][15] Even at basal SA levels, NPR1 is required for NHP to induce the expression of defense genes.[16][17]

-

Role of TGA Transcription Factors: Downstream of NPR1, a group of TGA transcription factors are critical for the NHP-induced transcriptional reprogramming. Specifically, the clade II factors TGA2, TGA5, and TGA6 are required for NHP-induced SAR, with clade I factors TGA1 and TGA4 playing a lesser, positive role.[15][18]

The current model suggests that after transport to distal leaves, NHP is perceived by a yet-unidentified receptor. This perception, in concert with basal levels of SA, activates NPR1, which then interacts with TGA factors to initiate the transcription of hundreds of defense-related genes, establishing a systemic state of heightened immunity.[16]

Quantitative Data in NHP Research

The study of NHP's role in plant immunity is supported by key quantitative measurements that establish its potency and physiological relevance.

| Parameter | Value / Range | Plant / System | Significance | Reference(s) |

| NHP Production Fold-Increase | 100 to 1,000-fold | N. benthamiana expressing AtALD1 & AtFMO1 | Demonstrates the potential for metabolic engineering to boost NHP levels. | [12][19] |

| Exogenous NHP for SAR Induction | 1 mM (via soil drench) | Arabidopsis thaliana | Effective concentration for triggering systemic resistance in experimental setups. | [3][8][18] |

| Pathogen-Induced Pip/NHP Levels | ~6 µg/g Fresh Weight (each) | Nicotiana tabacum (Tobacco) | Shows significant accumulation of NHP and its precursor during an immune response. | [20] |

| SA / NPR1 Binding Affinity (Kd) | 7.9 ± 0.5 µM | In vitro analysis | Provides a biochemical basis for how basal SA levels might interact with the NPR1 receptor. | [16] |

Key Experimental Protocols

Validating the function of NHP and its associated pathways requires a combination of metabolic, microbiological, and molecular techniques.

NHP and Pip Quantification by GC-MS

This protocol is used to measure the levels of NHP and its precursor, Pip, in plant tissues.

-

Sample Preparation: Flash-freeze 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add a defined volume of an extraction solvent (e.g., 80% methanol) containing an internal standard. Vortex thoroughly and incubate at a specified temperature (e.g., 70°C for 15 min).

-

Phase Separation: Centrifuge the samples to pellet debris. Transfer the supernatant to a new tube. Add chloroform and water to induce phase separation.

-

Derivatization: Transfer the upper aqueous phase to a new tube and dry it completely under vacuum. Resuspend the dried extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to make the metabolites volatile for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer. Monitor for the specific mass-to-charge ratios (m/z) of derivatized Pip and NHP.[12] Quantify based on the peak area relative to the internal standard and a standard curve.

Systemic Acquired Resistance (SAR) Assay

This bioassay is the gold standard for demonstrating SAR induction.

-

Primary Treatment (Day 0): Infiltrate three lower leaves of 4-5 week-old plants with a pathogen suspension (e.g., Pseudomonas syringae at a specific OD) or a mock control (e.g., 10 mM MgCl₂). Alternatively, for testing NHP directly, apply the compound via soil drench or leaf infiltration.[12][18]

-

Incubation (Day 0-2): Allow 2-3 days for the systemic signal to be generated and transported from the treated leaves to the rest of the plant.

-

Secondary Challenge (Day 2 or 3): Infiltrate three upper, systemic leaves (which did not receive the primary treatment) with a virulent pathogen.

-

Quantification (Day 5 or 6): Harvest the systemically challenged leaves. Quantify pathogen growth by preparing serial dilutions of tissue homogenates and plating on appropriate selective media to count colony-forming units (CFUs). A statistically significant reduction in CFUs in the induced plants compared to mock-treated plants indicates the establishment of SAR.[12]

Gene Expression Analysis by RT-qPCR

This method is used to measure how NHP affects the transcription of key defense-related genes.

-

Treatment and Sampling: Treat plants with NHP or a mock control as described in the SAR assay. Harvest leaf tissue at various time points (e.g., 8, 24, 48 hours) post-treatment.[8]

-

RNA Extraction: Isolate total RNA from the collected tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PR1, FMO1, ICS1), and a reference gene (e.g., ACTIN) for normalization.[16][21]

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Implications for Crop Protection and Future Directions

The discovery of NHP and the elucidation of its pathway have significant implications for agriculture and drug development.

-

Metabolic Engineering for Resistance: The NHP pathway is highly conserved across the plant kingdom, including in agriculturally important crops like tomato, pepper, and barley.[1][12] Engineering crops to enhance NHP production, for example by overexpressing ALD1 and FMO1, has been shown to increase disease resistance.[12] This presents a promising strategy for developing crops with durable, broad-spectrum immunity.

-

Exogenous Activators: NHP or its stable synthetic analogs could be developed as exogenous plant defense activators ("plant vaccines"). These compounds could be applied to prime crops for immunity before an anticipated disease outbreak.

-

Growth-Defense Balance: The inactivation of NHP via glycosylation highlights the critical balance plants must maintain between growth and defense.[2] Over-accumulation of NHP can lead to stunted growth.[2] Future research and engineering efforts must consider how to regulate the NHP pathway to achieve enhanced resistance without a significant yield penalty, perhaps by using inducible promoters to control the expression of biosynthetic genes.[12]

Conclusion

This compound has emerged from relative obscurity to be recognized as a central, mobile regulator of systemic acquired resistance in plants. Its biosynthesis from L-lysine and its downstream signaling through the NPR1/TGA module represent a core axis of plant immunity. The knowledge detailed in this guide provides a foundation for researchers and scientists to further unravel the complexities of plant defense and to translate these fundamental discoveries into innovative solutions for sustainable agriculture and crop protection.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 3. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 9. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetic regulation of this compound biosynthesis by the AIPP3-PHD2-CPL2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

The Orchestrated Defense: A Technical Guide to the Interplay of N-Hydroxypipecolic Acid and Salicylic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant immunology, the establishment of robust and systemic defense mechanisms is paramount for survival against a barrage of pathogenic threats. Two key signaling molecules, salicylic acid (SA) and the more recently characterized N-hydroxypipecolic acid (NHP), have emerged as central players in orchestrating both local and systemic acquired resistance (SAR).[1][2][3] This technical guide provides an in-depth exploration of the complex and synergistic interaction between NHP and SA signaling pathways. It is designed to be a comprehensive resource, detailing the molecular cross-talk, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks that govern this crucial aspect of plant defense. Understanding this interplay is not only fundamental to advancing our knowledge of plant immunity but also holds significant potential for the development of novel strategies to enhance crop resilience.

Core Signaling Pathways and Their Interconnection

The signaling cascades of NHP and SA are not independent but are deeply intertwined, exhibiting a remarkable degree of mutual potentiation.[1][2] This synergistic relationship ensures a rapid and amplified defense response upon pathogen recognition.

This compound (NHP) Biosynthesis and Signaling

NHP, a lysine-derived metabolite, acts as a critical mobile signal for SAR.[4][5][6] Its biosynthesis is initiated in response to pathogen attack and involves a three-step enzymatic process:

-

L-lysine to 2,3-dehydropipecolic acid (2,3-DP): Catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[4][7][8][9]

-

2,3-DP to Pipecolic acid (Pip): Mediated by SAR-DEFICIENT 4 (SARD4) .[4][7][8][10]

-